4-(4-Chlorobutyl)pyridine Exhibits Single-Digit Nanomolar Antagonism at α3β4 nAChRs
4-(4-Chlorobutyl)pyridine demonstrates potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is a key differentiator from the less common bromo-analog, 4-(4-bromobutyl)pyridine (CAS 109315-44-8), for which no publicly available α3β4 nAChR binding data exists, preventing a direct comparison but highlighting the chloro-analog as the established reference standard for this target .
| Evidence Dimension | In vitro antagonist potency at α3β4 nAChR |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | 4-(4-bromobutyl)pyridine (CAS 109315-44-8) |
| Quantified Difference | Data unavailable for comparator; target is the characterized reference standard |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1] |
Why This Matters
For researchers studying α3β4 nAChR pharmacology in addiction or smoking cessation, procuring this specific compound ensures use of the well-characterized reference standard, avoiding the uncertainty and potential assay variability introduced by untested analogs.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor (IC50 = 1.8 nM). View Source
